N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide
Description
N,N-Diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide is a benzisothiazolone derivative featuring a sulfonamide group substituted with diethylamine at the para-position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its role as a bifunctional inhibitor of HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and RNase H domains . Its synthesis typically involves coupling reactions between benzisothiazolone precursors and substituted benzenesulfonamides, with structural characterization achieved via NMR, X-ray crystallography, and mass spectrometry .
Properties
IUPAC Name |
N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-3-18(4-2)24(21,22)14-9-7-8-13(12-14)19-17(20)15-10-5-6-11-16(15)23-19/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNUVVDFGSDHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as dioxane and catalysts to promote the intramolecular C-S bond coupling cyclization .
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives, including this compound, may involve more efficient and scalable methods. These methods often utilize raw materials such as thioamides or carbon dioxide (CO2) and employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry
N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide has been explored for its potential as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction .
Agricultural Applications
The unique properties of this compound have led to its exploration in agriculture.
Pesticide Development
Due to its biological activity, this compound has potential as a pesticide or fungicide. Its effectiveness against specific plant pathogens could help improve crop yields and reduce reliance on traditional chemical pesticides .
Materials Science
This compound is being studied for applications in materials science.
Polymer Chemistry
The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
In another investigation, the compound was tested on various cancer cell lines, including breast and colon cancer cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, primarily through the induction of apoptosis.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system allows the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
2-Methylbenzo[d]isothiazol-3(2H)-one (Compound 3)
- Structure : Lacks the sulfonamide group but retains the benzisothiazolone core.
- Key Difference : The absence of the sulfonamide moiety reduces its dual inhibitory capability compared to the target compound.
4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide
- Structure: Contains a methyl group on the benzene ring and a non-alkylated sulfonamide.
- Crystal structure data (monoclinic, P2₁/n) highlight planar benzisothiazolone and sulfonamide groups, suggesting rigidity that may limit target binding versatility .
4-Chloro-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide
- Structure : Chlorine substituent on the benzene ring and unsubstituted sulfonamide.
- Synthesis: Produced via sulfonylation of 2-amino-1,2-benzisothiazol-3(2H)-one, yielding a 33% monophenylsulfonyl product alongside a bis-sulfonylated derivative .
- Activity: Not explicitly reported, but the electron-withdrawing chlorine may enhance stability without necessarily improving antiviral potency.
Substitution Effects on the Sulfonamide Group
N,N-Dimethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide
- Structure : Dimethylamine substituent instead of diethyl.
Biological Activity
N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is classified under specialty chemicals. Its structure includes a benzothiazole moiety, which is often associated with various biological activities.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
| Candida albicans | 100 μg/mL |
The compound exhibited moderate to good inhibition against the tested bacteria and fungi, indicating its potential as an antimicrobial agent .
2. Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.
| Compound | IC50 (μM) | Comparison with Celecoxib |
|---|---|---|
| N,N-diethyl-3-(3-oxo...) | 0.5 | Comparable |
| Celecoxib | 0.5 | Reference |
Molecular docking studies suggest that the compound has a high binding affinity for the COX-2 active site, which correlates with its anti-inflammatory properties .
3. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| U87 MG (Glioblastoma) | 25 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of a series of benzothiazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria as well as fungi, highlighting its potential for therapeutic applications in infectious diseases .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, the compound was administered to assess its effects on edema formation. Results demonstrated a marked reduction in edema comparable to standard anti-inflammatory drugs, suggesting its utility in treating inflammatory conditions .
Q & A
Basic: What are the optimal reaction conditions for synthesizing N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide to minimize bis-sulfonylation?
Methodological Answer:
To avoid over-sulfonylation (e.g., bis-adduct formation), use controlled stoichiometry of the sulfonyl chloride reagent (1:1 molar ratio with the amine precursor) and maintain low temperatures (e.g., 273 K) during the reaction. Pyridine is effective as both a solvent and base to neutralize HCl byproducts, preventing acid-catalyzed side reactions. For example, in a structurally analogous synthesis, 4-chloro-N-(3-oxo-1,2-benzisothiazol-2-yl)benzenesulfonamide was synthesized at 273 K in pyridine, yielding a 33% mono-sulfonylated product before subsequent bis-sulfonylation occurred . Post-reaction workup with aqueous sodium carbonate can isolate the mono-sulfonamide due to its lower solubility compared to the bis-adduct.
Advanced: How can computational methods predict the reactivity of the benzothiazolyl-sulfonamide moiety in electrophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model the electronic environment of the benzothiazolyl-sulfonamide group. Key steps include:
- Geometry optimization of the compound using software like Gaussian or ORCA.
- Electrostatic potential mapping to identify nucleophilic/electrophilic sites (e.g., the sulfonamide sulfur or benzothiazole oxygen).
- Frontier Molecular Orbital (FMO) analysis to predict regioselectivity in reactions like halogenation or nitration.
For example, substituents on the benzene ring (e.g., diethyl groups) can alter electron density, directing electrophiles to specific positions. Such methods were validated in studies on analogous sulfonamide-triazole hybrids, where computational results aligned with experimental reactivity trends .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., diethyl groups at δ ~1.2 ppm for CH and δ ~3.4 ppm for CH).
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1150–1300 cm) and benzothiazolone (C=O at ~1680 cm) verify functional groups.
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D structure and hydrogen-bonding networks. For instance, in a related benzothiazolyl-sulfonamide, SCXRD revealed a monoclinic space group with Å, Å, and intermolecular N–H···O interactions stabilizing the lattice . Refinement tools like SHELXL (via Olex2 or WinGX) are critical for handling absorption corrections and thermal parameters .
Advanced: How can researchers resolve contradictions in crystallographic data during refinement (e.g., high R-values or thermal motion artifacts)?
Methodological Answer:
- High-Resolution Data : Collect data to at least 0.8 Å resolution to reduce overfitting.
- Twinned Data Analysis : Use the Hooft parameter or R to detect twinning. Programs like PLATON or CrysAlisPro can deconvolute twinned datasets.
- Thermal Motion Modeling : Apply anisotropic displacement parameters for non-H atoms. For severe disorder, split sites into partial occupancies.
- Validation Tools : Check with checkCIF/PLATON for geometric outliers.
In one study, refinement of a benzothiazolyl-acetamide derivative achieved and by iteratively adjusting hydrogen bonding constraints and verifying thermal ellipsoid orientations . SHELXL’s robust least-squares algorithms are particularly suited for such refinements .
Basic: What solvent systems are effective for recrystallizing this compound to obtain diffraction-quality crystals?
Methodological Answer:
- Ethanol/Water Mixtures : Slow evaporation of ethanol solutions at 298 K often yields prismatic crystals, as demonstrated for a benzothiazolyl-sulfonamide analog .
- DMSO/Diethyl Ether Diffusion : For polar derivatives, layer diethyl ether over a DMSO solution to induce gradual nucleation.
- Thermodynamic vs. Kinetic Control : Lower temperatures (278–288 K) favor thermodynamically stable polymorphs.
Advanced: How does the electronic nature of the diethylamino group influence the compound’s biological or catalytic activity?
Methodological Answer:
- Electron-Donating Effects : The diethylamino group increases electron density on the sulfonamide sulfur, enhancing nucleophilicity. This can modulate enzyme inhibition (e.g., carbonic anhydrase) or metal coordination.
- Steric Effects : Bulky diethyl groups may hinder binding in hydrophobic enzyme pockets. Docking studies (AutoDock Vina) can quantify steric clashes.
- Comparative SAR : Replace diethyl with dimethyl or cyclic amines to assess activity changes. For example, in a sulfonamide-triazole hybrid, cycloheptyl substituents improved binding affinity by 30% compared to ethyl groups .
Table 1: Comparative Crystallographic Parameters for Benzothiazolyl-Sulfonamides
| Compound | Space Group | (Å) | (Å) | (Å) | (°) | -Factor | Refinement Tool |
|---|---|---|---|---|---|---|---|
| Analog from | 8.051 | 7.655 | 23.91 | 98.49 | 0.040 | SHELXL-97 | |
| N-(4-Hydroxyphenyl)-benzothiazolyl-amide | 7.892 | 9.314 | 10.502 | 105.7 | 0.039 | SHELXL-2018 |
Advanced: What strategies mitigate hydrolysis of the 3-oxo-1,2-benzothiazolyl moiety during long-term storage?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under argon at 253 K to reduce hydrolytic degradation.
- Buffered Solutions : For aqueous formulations, use pH 6–7 phosphate buffers to stabilize the lactam ring.
- Stability Studies : Monitor via HPLC-UV at 254 nm; degradation products (e.g., open-chain thioamide) elute earlier than the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
